Cinoxacin, chemically known as 1-ethyl-4(1H)-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, is a synthetic organic acid belonging to the quinolone class of antibacterial agents. [ [] ] It exhibits potent activity against most aerobic gram-negative bacteria, especially those associated with urinary tract infections (UTIs). [ [] ] Structurally, cinoxacin shares similarities with nalidixic acid and oxolinic acid. [ [] ]
Cinoxacin is classified as a fluoroquinolone antibiotic, a subclass of quinolone antibiotics characterized by their broad-spectrum antibacterial activity. It was developed in the 1970s and is particularly effective against strains of the Enterobacteriaceae family, which are commonly responsible for urinary tract infections. Cinoxacin is recognized for its ability to penetrate tissues and achieve therapeutic concentrations in urine, making it effective for treating such infections .
The synthesis of cinoxacin involves several steps that typically include the formation of key intermediates through various chemical reactions. The general synthetic route can be summarized as follows:
Recent advancements have focused on continuous-flow synthesis techniques that enhance yield and reduce reaction times significantly. For instance, a streamlined process has been reported that achieves high yields with minimal intermediate isolation .
Cinoxacin's molecular structure is characterized by a bicyclic core composed of a quinolone ring fused to a piperazine or similar nitrogen-containing ring. The molecular formula is , with a molecular weight of approximately 342.35 g/mol.
Cinoxacin participates in various chemical reactions that are crucial for its antibacterial activity:
Cinoxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It achieves this by:
Cinoxacin exhibits several notable physical and chemical properties:
The drug's pharmacokinetics includes rapid absorption after oral administration, achieving peak plasma concentrations within one hour.
Cinoxacin's primary application is in the treatment of urinary tract infections caused by susceptible bacteria. Its effectiveness against Gram-negative organisms makes it particularly valuable in clinical settings. Additional applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3